ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyran family, which consists of heterocyclic aromatic organic compounds. The presence of various functional groups, such as amino, cyano, and carboxylate, makes it a versatile molecule in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-4-6-11-25-15-9-7-14(8-10-15)18-16(12-21)19(22)26-13(3)17(18)20(23)24-5-2/h7-10,18H,4-6,11,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZVGWNVLSLILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of ammonium acetate and ethyl acetoacetate under acidic conditions. This reaction forms an intermediate that undergoes cyclization to produce the desired pyran derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can be used as a probe to study biological systems. Its fluorescent properties make it useful in imaging and tracking cellular processes.
Medicine: This compound has potential applications in medicinal chemistry. It can be used as a precursor for developing new pharmaceuticals, particularly in the treatment of diseases that involve oxidative stress or require cytoprotective agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects depends on its molecular targets and pathways. The amino group can interact with enzymes and receptors, while the cyano group can participate in electron transfer reactions. The carboxylate group can form salts and esters, influencing the compound's solubility and reactivity.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness: Ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its unique structure allows for a wide range of applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
